molecular formula C9H12IN2O8P B159826 5-Iodo-2'-deoxyuridine-5'-monophosphate CAS No. 1763-02-6

5-Iodo-2'-deoxyuridine-5'-monophosphate

Cat. No.: B159826
CAS No.: 1763-02-6
M. Wt: 434.08 g/mol
InChI Key: WXFYBFRZROJDLL-RRKCRQDMSA-N
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Description

5-Iodo-2’-Deoxyuridine-5’-Monophosphate: is a pyrimidine nucleoside analog, specifically a halogenated thymidine derivative. It is known for its antiviral properties and is used in various scientific research applications, particularly in the study of DNA replication and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate typically involves the iodination of 2’-deoxyuridine. The process begins with the protection of the hydroxyl groups, followed by iodination using iodine and a suitable oxidizing agent. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for 5-Iodo-2’-Deoxyuridine-5’-Monophosphate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2’-Deoxyuridine-5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate involves its incorporation into DNA strands during replication. The presence of the iodine atom disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. This compound targets thymidine kinase, an enzyme involved in DNA synthesis, making it effective against viruses that rely on this enzyme for replication .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2’-Deoxyuridine-5’-Monophosphate is unique due to its specific incorporation into DNA and its ability to disrupt viral replication. Its iodine atom provides distinct chemical properties that differentiate it from other halogenated nucleosides .

Biological Activity

5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUmp) is a nucleoside analog with significant biological activity, particularly in cancer therapy and antiviral applications. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by various studies and data.

IdUmp is synthesized through the phosphorylation of 5-iodo-2'-deoxyuridine (IdU) using phosphotransferase systems. The compound retains the structural integrity of nucleosides while introducing an iodine atom at the 5-position of the uracil base, which is crucial for its biological activity .

IdUmp exhibits its biological effects primarily through incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cytotoxic effects in rapidly dividing cells. This mechanism is particularly relevant in cancer cells, where uncontrolled proliferation is a hallmark.

Anticancer Activity

IdUmp has been extensively studied for its anticancer properties. It acts as a potent inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. In vitro studies have demonstrated that IdUmp shows competitive inhibition against dUMP, significantly affecting cell lines such as L5178Y murine leukemia cells .

Case Studies and IC50 Values

A summary of various studies highlights the effectiveness of IdUmp against different cancer cell lines:

Cell Line IC50 (µM) Reference
L5178Y (parental)0.5
L5178Y (FdUrd-resistant)1.5
MCF-7 (breast cancer)15.3
MDA-MB-23129.1

These values indicate that IdUmp retains significant potency against both sensitive and resistant cancer cell lines.

Antiviral Activity

In addition to its anticancer properties, IdUmp has shown efficacy against viral infections, particularly herpes simplex virus (HSV). Studies have indicated that IdU can inhibit viral replication by interfering with viral DNA polymerase activity .

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of IdUmp has shown that it is well-tolerated in animal models, with minimal systemic toxicity observed at therapeutic doses. For instance, in athymic mice treated with oral doses of IdU, significant incorporation into tumor DNA was recorded without notable adverse effects on normal tissues .

Toxicity Study Results

Dosage (mg/kg/day) Weight Change (%) DNA Incorporation (%)
750±03.1
1500±03.7

These findings suggest a favorable therapeutic index for IdUmp in clinical settings.

Properties

CAS No.

1763-02-6

Molecular Formula

C9H12IN2O8P

Molecular Weight

434.08 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

WXFYBFRZROJDLL-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Synonyms

5-iodo-2'-deoxyuridine 5'-monophosphate
5-iodo-dUMP
IdUMP
iododeoxyuridylate
iododeoxyuridylate, 125I-labeled

Origin of Product

United States

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